6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one
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Overview
Description
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is a complex organic compound that features a pyridazinone core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one typically involves multiple steps. One common approach is to start with the preparation of the azetidinone intermediate, which is then coupled with a naphthalen-2-yloxyacetyl derivative. The final step involves the cyclization to form the pyridazinone ring. Reaction conditions often include the use of organic solvents such as methanol or dichloromethane, and catalysts like methanesulfonic acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce any double bonds or carbonyl groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce fully saturated compounds.
Scientific Research Applications
6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent due to its unique structural features.
Industry: Could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action for 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one is not fully understood. it is believed to interact with specific molecular targets, possibly enzymes or receptors, through its unique structural features. These interactions can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: These compounds share some structural similarities and are known for their biological activities.
Imidazole Containing Compounds: These also have a heterocyclic core and are used in various therapeutic applications.
Uniqueness
What sets 6-Methyl-2-({1-[2-(naphthalen-2-yloxy)acetyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one apart is its combination of a pyridazinone core with an azetidinone and naphthalen-2-yloxyacetyl groups. This unique structure provides it with distinct chemical and biological properties that are not commonly found in other compounds .
Properties
IUPAC Name |
6-methyl-2-[[1-(2-naphthalen-2-yloxyacetyl)azetidin-3-yl]methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-15-6-9-20(25)24(22-15)13-16-11-23(12-16)21(26)14-27-19-8-7-17-4-2-3-5-18(17)10-19/h2-10,16H,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXFWOGVEAAECPZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C=C1)CC2CN(C2)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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